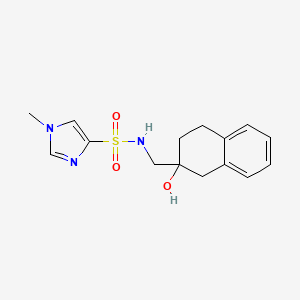![molecular formula C11H8N2O3 B2774018 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile CAS No. 118409-54-4](/img/structure/B2774018.png)
2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile, also known as DMDD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it an attractive tool for investigating different biological processes.
Mecanismo De Acción
2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in different biological processes. For instance, 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has been found to inhibit the activity of tyrosinase by binding to the copper ions present in the enzyme's active site. This leads to a reduction in the production of melanin, which is responsible for skin pigmentation.
Biochemical and Physiological Effects
2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has been found to exhibit various biochemical and physiological effects, including antioxidant, antimicrobial, and anticancer properties. 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has also been found to exhibit anti-inflammatory effects by inhibiting the activity of enzymes such as cyclooxygenase-2. In addition, 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for developing new anticancer agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has several advantages for lab experiments, including its ability to interact with different biological targets, ease of synthesis, and low toxicity. However, 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile also has some limitations, such as its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for research on 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile. One potential area of research is the development of 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile-based skin whitening agents. Another potential area of research is the development of 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile-based antibiotics for the treatment of bacterial infections. In addition, further studies are needed to fully understand 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile's mechanism of action and its potential applications in cancer treatment.
Conclusion
In conclusion, 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile is a synthetic compound that has been extensively studied for its potential applications in scientific research. 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has been found to exhibit various biochemical and physiological effects, making it an attractive tool for investigating different biological processes. While there are still many unknowns about 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile's mechanism of action, its potential applications in skin whitening, antibiotic development, and cancer treatment make it a promising area of research for the future.
Métodos De Síntesis
2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile can be synthesized through a multistep process involving the reaction of 3,4-dihydroxy-5-methoxybenzaldehyde with malononitrile in the presence of a base. The resulting intermediate is then subjected to further reactions to yield 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile. The purity of 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile can be assessed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has been found to have various scientific research applications due to its ability to interact with different biological targets. For instance, 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in the synthesis of melanin. This property of 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile makes it a potential candidate for developing skin whitening agents. 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has also been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics.
Propiedades
IUPAC Name |
2-[(3,4-dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c1-16-10-4-7(2-8(5-12)6-13)3-9(14)11(10)15/h2-4,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZFIFZYMHNRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

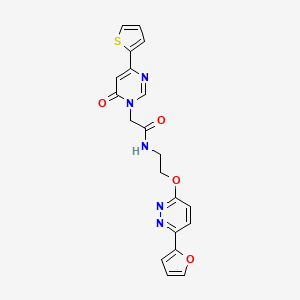

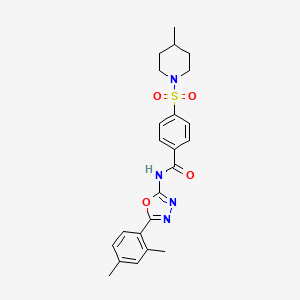
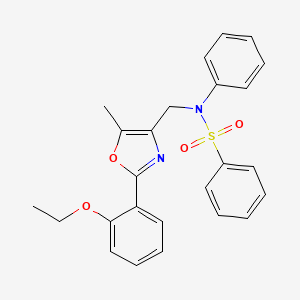
![3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B2773945.png)
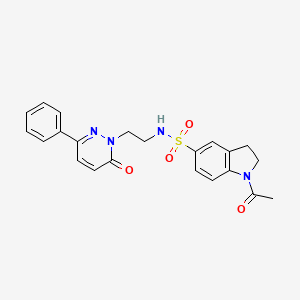
![2,2-dimethyl-N-[2,2,2-trichloro-1-[2-[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]sulfanylpyrimidin-4-yl]sulfanylethyl]propanamide](/img/structure/B2773948.png)

![methyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2773951.png)
![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2773952.png)
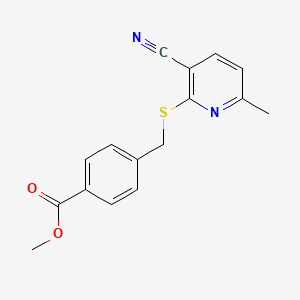
![3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2773956.png)
methanone](/img/structure/B2773957.png)
